3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20129289
InChI: InChI=1S/C18H17Cl3N4O3S/c1-10-6-7-11(2)14(8-10)22-17(29)24-16(18(19,20)21)23-15(26)12-4-3-5-13(9-12)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,29)
SMILES:
Molecular Formula: C18H17Cl3N4O3S
Molecular Weight: 475.8 g/mol

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

CAS No.:

Cat. No.: VC20129289

Molecular Formula: C18H17Cl3N4O3S

Molecular Weight: 475.8 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide -

Specification

Molecular Formula C18H17Cl3N4O3S
Molecular Weight 475.8 g/mol
IUPAC Name 3-nitro-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]benzamide
Standard InChI InChI=1S/C18H17Cl3N4O3S/c1-10-6-7-11(2)14(8-10)22-17(29)24-16(18(19,20)21)23-15(26)12-4-3-5-13(9-12)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,29)
Standard InChI Key TYBXMWREHWPMCV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Molecular Formula and Weight

  • Molecular Formula: C17H16Cl3N3O3C_{17}H_{16}Cl_3N_3O_3

  • Molecular Weight: 416.7 g/mol .

IUPAC Name

The systematic IUPAC name for the compound is:
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide .

Structural Representation

The compound features a benzamide core substituted with a nitro group at the 3-position. Attached to the amide nitrogen is a trichloromethyl group linked to a dimethylaniline moiety. This structural arrangement contributes to its unique chemical and physical properties.

Synthesis Pathways

The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multi-step organic reactions:

Key Synthetic Steps

  • Nitrobenzoyl Chloride Preparation:

    • Benzoyl chloride derivatives are nitrated using concentrated nitric acid under controlled conditions.

  • Amide Bond Formation:

    • The nitrobenzoyl chloride reacts with an amine derivative containing the trichloromethyl and dimethylaniline moieties.

  • Final Coupling:

    • The intermediate is coupled with carbamothioyl derivatives to yield the target compound.

Challenges in Synthesis

  • The presence of multiple reactive groups (e.g., nitro and amide functionalities) requires precise control over reaction conditions to avoid side reactions.

  • The incorporation of trichloromethyl groups demands specific reagents and solvents that stabilize this highly electronegative group.

Pharmaceutical Relevance

The compound's structural features suggest potential activity as:

  • Antimicrobial Agent: Nitroaromatic compounds often exhibit antibacterial or antifungal properties due to their ability to interfere with microbial metabolic pathways.

  • Enzyme Inhibitor: The electron-withdrawing nitro group may enable interactions with enzyme active sites.

Material Science

The thermal stability conferred by the trichloromethyl group makes this compound a candidate for high-performance materials or coatings.

Quantum Chemical Calculations

Preliminary computational studies suggest:

  • Electrophilicity Index: High due to the nitro and trichloromethyl groups.

  • Dipole Moment: Elevated values indicate potential for polar interactions in biological systems.

Molecular Docking

Simulations reveal strong binding affinities with hypothetical protein targets, supporting its potential as a bioactive molecule.

Research Gaps and Future Directions

Despite its promising features, several aspects require further investigation:

  • Toxicological Profile: Detailed studies on its safety in biological systems are essential.

  • Environmental Impact: Trichloromethyl-containing compounds may pose risks due to persistence in ecosystems.

  • Synthetic Optimization: Developing greener methods for its synthesis could enhance its applicability.

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